molecular formula C11H8N2O3 B3718533 2-(hydroxymethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 80550-77-2

2-(hydroxymethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3718533
CAS No.: 80550-77-2
M. Wt: 216.19 g/mol
InChI Key: ZLIJLMXIWHLVFS-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system

Properties

IUPAC Name

2-(hydroxymethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-5-8-12-9-6-3-1-2-4-7(6)16-10(9)11(15)13-8/h1-4,14H,5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIJLMXIWHLVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219464
Record name 2-(Hydroxymethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80550-77-2
Record name 2-(Hydroxymethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80550-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

2-(hydroxymethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific hydroxymethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(hydroxymethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-(hydroxymethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

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